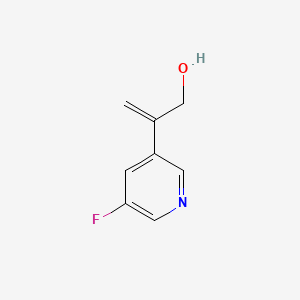

2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

2-(5-fluoropyridin-3-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C8H8FNO/c1-6(5-11)7-2-8(9)4-10-3-7/h2-4,11H,1,5H2 |

InChI Key |

JEKUSDQSXFQSOJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CO)C1=CC(=CN=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Dehydration of 2-(5-Fluoropyridin-3-yl)propan-2-ol

One reported method involves the dehydration of 2-(5-fluoropyridin-3-yl)propan-2-ol to yield the corresponding prop-2-en-1-ol derivative. The process can be summarized as follows:

- Starting Material: 2-(5-Fluoropyridin-3-yl)propan-2-ol

- Reagents and Conditions:

- Use of p-toluenesulfonic acid monohydrate (p-TSA) as an acid catalyst.

- Reflux in toluene with a Dean-Stark apparatus to continuously remove water formed during the reaction.

- Procedure:

- A solution of the alcohol and p-TSA in toluene is heated under reflux.

- Water is removed azeotropically to drive the dehydration reaction forward.

- After completion, the reaction mixture is cooled and neutralized with saturated sodium bicarbonate solution.

- The organic layer is separated, dried, and volatiles removed to obtain the product as an oil.

- Yield: High yields (~99%) reported for similar fluoropyridine derivatives under these conditions.

- Characterization:

- ^1H NMR shows characteristic signals for the vinyl protons (around 5.0–5.3 ppm) and aromatic protons consistent with the fluoropyridine ring.

- The product is typically a straw-colored oil.

This method is efficient for generating the allylic alcohol functionality via acid-catalyzed elimination of water from the corresponding secondary alcohol precursor.

Preparation of the Precursor 2-(5-Fluoropyridin-3-yl)propan-2-ol

The precursor alcohol can be synthesized by:

- Starting from 6-fluoro-α,α-dimethyl-3-pyridinemethanol or related fluoropyridine alcohols.

- Reduction or Grignard-type addition: Introduction of the propan-2-ol moiety via nucleophilic addition to a suitable pyridine aldehyde or ketone intermediate.

- Catalysts and solvents: Typical conditions involve mild reducing agents or organometallic reagents in inert solvents like tetrahydrofuran (THF) or diethyl ether.

This step is critical as it sets the stage for the subsequent dehydration to form the allylic alcohol.

Alternative Routes Involving Organometallic Coupling

Other synthetic routes reported in the literature for related fluoropyridine derivatives involve:

- Palladium-catalyzed cross-coupling reactions: For example, Suzuki or Negishi coupling between 2-bromo-5-fluoropyridine and allylic or propargylic alcohol derivatives.

- Lithiation followed by aldehyde addition: Using n-butyllithium to generate a lithio intermediate from a bromopyridine, which then reacts with an aldehyde to form the alcohol intermediate.

- Purification: Products are purified by column chromatography using silica gel with hexane/ethyl acetate or other suitable eluents.

These methods allow for structural diversity and functional group tolerance but require careful control of reaction conditions to preserve the fluorine substituent and avoid side reactions.

Data Tables Summarizing Key Reaction Conditions and Outcomes

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-(5-Fluoropyridin-3-yl)propan-2-ol | p-Toluenesulfonic acid, toluene, reflux | 2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol | ~99 | Dean-Stark trap for water removal |

| 2 | 6-Fluoro-α,α-dimethyl-3-pyridinemethanol | Reduction or nucleophilic addition | 2-(5-Fluoropyridin-3-yl)propan-2-ol | Variable | Precursor alcohol synthesis |

| 3 | 2-Bromo-5-fluoropyridine + aldehyde | n-BuLi, dry ether, low temperature (-40°C) | Alcohol intermediate | Moderate | Organolithium addition |

| 4 | Various fluoropyridine derivatives | Pd-catalyzed cross-coupling (Suzuki, etc.) | Functionalized fluoropyridines | Moderate | Versatile for analog synthesis |

Research Outcomes and Analytical Data

- The dehydration reaction to form the allylic alcohol proceeds with excellent conversion and selectivity under acid catalysis.

- NMR spectroscopy confirms the presence of vinyl protons and the fluoropyridine aromatic signals, consistent with the expected structure.

- High purity products are obtained after standard extraction and chromatographic purification.

- The fluorine substituent remains intact throughout the synthetic sequence, as confirmed by ^19F NMR and mass spectrometry.

- The methodology is scalable and reproducible, suitable for further medicinal chemistry applications involving fluoropyridine scaffolds.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The propenol group may also contribute to the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (CAS 1228666-34-9): Features a propargyl alcohol (prop-2-yn-1-ol) chain and an amino group at the pyridine 2-position .

3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol : Contains a methoxy group (electron-donating) at the pyridine 5-position and a propargyl alcohol chain .

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Substituted with chlorine at the 2-position and fluorine at the 5-position, with a saturated propanol chain .

Comparison :

- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine at the 5-position in the target compound is electron-withdrawing, reducing pyridine ring electron density compared to the methoxy-substituted analog . This enhances electrophilic substitution resistance but may increase susceptibility to nucleophilic attack.

- Alcohol Chain Type : The allylic alcohol (prop-2-en-1-ol) in the target compound is less sterically strained than the propargyl alcohol (prop-2-yn-1-ol) in analogs . This difference impacts reactivity—propargyl alcohols are more prone to oxidation, while allylic alcohols may undergo dehydration or isomerization.

Structural and Physicochemical Properties

Molecular Weight and Solubility :

Key Observations :

Reactivity Comparison :

- Propargyl Alcohols: Undergo Sonogashira coupling or cyclization reactions due to the triple bond .

- Allylic Alcohols : Participate in Michael additions or serve as intermediates in asymmetric catalysis. The fluorine in the target compound may direct regioselectivity in such reactions.

Q & A

Basic: What synthetic methodologies are employed for the preparation of 2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol?

Answer:

The synthesis typically involves fluorinated pyridine intermediates and propargyl alcohol derivatives. Key steps include:

- Fluorination : Electrophilic fluorination at the pyridine ring’s 5-position using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) .

- Coupling Reactions : Suzuki-Miyaura or Sonogashira cross-coupling to attach the propenol moiety to the fluoropyridine core .

- Reduction/Functionalization : Reduction of alkynes to alkenes (e.g., Lindlar catalyst) followed by hydroxylation .

Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and temperature control (0–25°C) significantly impact yield and regioselectivity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : NMR identifies fluorine substitution patterns ( to ppm for meta-fluoropyridines) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (expected peak at 182.08 g/mol for ) .

- X-ray Crystallography : Resolves stereochemistry and confirms the allylic alcohol configuration (e.g., SHELX refinement protocols) .

Advanced: How can researchers address contradictions in reported biological activities of fluoropyridine derivatives?

Answer:

Discrepancies often arise from:

- Substituent Positioning : Fluorine at the 5-position vs. 2- or 6-position alters hydrogen-bonding and π-stacking interactions (e.g., compare IC values in kinase assays) .

- Experimental Design : Use standardized assays (e.g., FRET-based enzymatic screens) and control for solvent effects (DMSO concentration ≤0.1%) .

Mitigation Strategy : Perform head-to-head comparisons under identical conditions and validate with orthogonal assays (e.g., SPR vs. cellular uptake studies) .

Advanced: What computational strategies predict the reactivity of 2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol in nucleophilic environments?

Answer:

- DFT Calculations : Model the electron-withdrawing effect of the fluorine atom on the pyridine ring’s LUMO, which enhances susceptibility to nucleophilic attack at the β-carbon of the propenol group .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. acetonitrile) on transition-state stabilization during SN2 reactions .

Validation : Compare computed activation energies () with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: What challenges arise in crystallographic refinement of fluoropyridine-containing compounds?

Answer:

- Disorder in Fluorine Positions : Fluorine’s high electron density can cause overlapping peaks. Use SHELXL’s PART instruction to model disorder .

- Twinned Data : High-symmetry space groups (e.g., ) may require detwinning algorithms in SHELXD .

Best Practices : Collect high-resolution data ( Å) and apply anisotropic displacement parameters for fluorine atoms .

Advanced: How to optimize enantioselective synthesis of this compound for chiral drug discovery?

Answer:

- Catalytic Asymmetric Hydroxylation : Use Sharpless epoxidation conditions (Ti(OiPr), (+)-DET) on propargyl precursors .

- Chiral Chromatography : Employ cellulose-based CSPs (e.g., Chiralpak® IA) with hexane:IPA (90:10) for enantiomer separation .

Validation : Measure enantiomeric excess (ee) via chiral HPLC or NMR with Eu(hfc) shift reagents .

Advanced: What structural analogs of this compound exhibit enhanced binding affinity in kinase inhibition assays?

Answer:

- Analog Design : Replace the propenol group with propargylamine (e.g., 2-(5-Fluoropyridin-3-yl)prop-2-yn-1-amine) to engage in covalent binding with cysteine residues .

- SAR Insights : Fluorine at the 5-position increases hydrophobic interactions in ATP-binding pockets (e.g., EGFR kinase inhibition nM vs. 45 nM for non-fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.